

Technical Guide to the Analytical Characterization of 4-Hydroxyphenylacetic Acid-d6

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Compound of Interest

Compound Name: 4-Hydroxyphenylacetic acid-d6

Cat. No.: B12413197

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **4-Hydroxyphenylacetic acid-d6**. Due to the limited public availability of specific spectral data for the deuterated form, this document presents the detailed spectral information for the non-deuterated analogue, 4-Hydroxyphenylacetic acid, as a reference. It further explains the anticipated spectral differences for the deuterated compound and outlines the experimental protocols for its analysis.

Data Presentation

While specific NMR and mass spectra for **4-Hydroxyphenylacetic acid-d6** are not readily available in the public domain, a certificate of analysis for a commercial sample confirms its identity. The molecular formula is given as $C_8H_2D_6O_3$ and the molecular weight as 158.18. The certificate states that the 1H NMR spectrum is "Consistent with structure" and indicates an isotopic enrichment of 99.42%.^[1]

To provide a practical reference, the following tables summarize the NMR and MS data for the non-deuterated 4-Hydroxyphenylacetic acid.

Table 1: 1H NMR Spectral Data for 4-Hydroxyphenylacetic acid

Chemical Shift (δ) ppm	Multiplicity	Solvent	Spectrometer Frequency (MHz)
7.04	d	DMSO-d ₆	400
6.70	d	DMSO-d ₆	400
3.42	s	DMSO-d ₆	400
9.3 (OH)	br s	DMSO-d ₆	400
12.0 (COOH)	br s	DMSO-d ₆	400
7.15	d	D ₂ O	600
6.85	d	D ₂ O	600
3.44	s	D ₂ O	600

Data sourced from various publicly available databases.

Expected ¹H NMR Spectrum for **4-Hydroxyphenylacetic acid-d6**: In the ¹H NMR spectrum of **4-Hydroxyphenylacetic acid-d6** (deuterated on the phenyl ring and the α -carbon), the signals corresponding to the aromatic protons (around 7.04 and 6.70 ppm) and the methylene protons (around 3.42 ppm) would be absent. The spectrum would be expected to show only the signals for the hydroxyl and carboxylic acid protons, which are exchangeable with deuterium if a protic solvent is used.

Table 2: ¹³C NMR Spectral Data for 4-Hydroxyphenylacetic acid

Chemical Shift (δ) ppm	Solvent	Spectrometer Frequency (MHz)
173.2	DMSO-d ₆	100
156.1	DMSO-d ₆	100
130.1	DMSO-d ₆	100
125.8	DMSO-d ₆	100
115.1	DMSO-d ₆	100
40.2	DMSO-d ₆	100

Data sourced from publicly available databases.

Expected ¹³C NMR Spectrum for **4-Hydroxyphenylacetic acid-d6**: In the ¹³C NMR spectrum of **4-Hydroxyphenylacetic acid-d6**, the carbons directly bonded to deuterium will exhibit significantly reduced signal intensity and may appear as multiplets due to C-D coupling. Therefore, the signals for the aromatic carbons and the α -carbon would be expected to be broad and have very low intensity compared to the non-deuterated compound.

Table 3: Mass Spectrometry Data for 4-Hydroxyphenylacetic acid

m/z	Ion Type	Method
152	[M] ⁺	EI-MS
107	[M-COOH] ⁺	EI-MS
151	[M-H] ⁻	ESI-MS

Data sourced from various publicly available databases.

Expected Mass Spectrum for **4-Hydroxyphenylacetic acid-d6**: The molecular weight of **4-Hydroxyphenylacetic acid-d6** is 158.18 g/mol . Therefore, the molecular ion peak in the mass spectrum would be observed at an m/z of 158 for [M]⁺ or 157 for [M-H]⁻, a shift of +6 mass units compared to the non-deuterated compound. The fragmentation pattern would also be altered, with fragments containing deuterium atoms showing a corresponding mass shift.

Experimental Protocols

Detailed experimental protocols for the acquisition of NMR and mass spectra of **4-Hydroxyphenylacetic acid-d6** are not available. However, the following general procedures are recommended.

NMR Spectroscopy

A sample of **4-Hydroxyphenylacetic acid-d6** (typically 1-5 mg) would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, standard acquisition parameters would be used. For ¹³C NMR, a proton-decoupled experiment would be performed to obtain singlets for each carbon, although C-D coupling may still be observable for the deuterated positions.

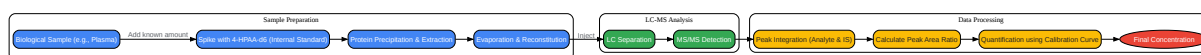
Mass Spectrometry (LC-MS)

Given that **4-Hydroxyphenylacetic acid-d6** is commonly used as an internal standard, a liquid chromatography-mass spectrometry (LC-MS) method is appropriate. An example protocol is as follows:

- Chromatography: A C18 reversed-phase column would be used with a gradient elution.
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
 - A suitable gradient would be run to separate the analyte from the matrix.
- Mass Spectrometry: An electrospray ionization (ESI) source in negative ion mode would be used. The mass spectrometer would be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect the analyte and the deuterated internal standard.
 - For 4-Hydroxyphenylacetic acid, the transition m/z 151 -> 107 could be monitored.
 - For **4-Hydroxyphenylacetic acid-d6**, the corresponding transition would be m/z 157 -> 113.

Mandatory Visualization

The most common application of **4-Hydroxyphenylacetic acid-d6** is as an internal standard in quantitative analytical methods. The following diagram illustrates a typical workflow for its use in a quantitative LC-MS analysis.



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Caption: Workflow for quantitative analysis using a deuterated internal standard.

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References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]
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